molecular formula C9H13BrN2O2 B2909372 Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate CAS No. 1946817-05-5

Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate

Cat. No. B2909372
CAS RN: 1946817-05-5
M. Wt: 261.119
InChI Key: FYPXUUMJXCIMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate is its ease of synthesis, which makes it readily available for scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications.

Future Directions

There are several future directions for the research on Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate. One potential direction is to study its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is to investigate its mechanism of action and its potential applications as a building block in the synthesis of other pyrazole derivatives. Additionally, further research could be conducted to determine the optimal dosage and administration of Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate for its potential applications.

Synthesis Methods

The synthesis of Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate can be achieved through various methods, including the reaction of 3-bromo-1-propanol with pyrazole-4-carboxylic acid in the presence of an acid catalyst. Another method involves the reaction of 3-bromo-1-propanol with ethyl 4-oxo-1,4-dihydropyrazine-3-carboxylate in the presence of a base catalyst.

Scientific Research Applications

Ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a building block in the synthesis of other pyrazole derivatives.

properties

IUPAC Name

ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXUUMJXCIMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.